3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with triethoxy groups and a phenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The benzamide core is then introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The triethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triethoxy groups can yield triethoxybenzoic acid, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Lacks the triethoxy substitution on the benzamide core.
3,4,5-triethoxybenzoic acid: Similar triethoxy substitution but with a carboxylic acid group instead of the amide.
Uniqueness
3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of its triethoxy-substituted benzamide core and the phenyl-oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C22H25N3O5/c1-4-27-17-12-16(13-18(28-5-2)20(17)29-6-3)22(26)23-14-19-24-21(25-30-19)15-10-8-7-9-11-15/h7-13H,4-6,14H2,1-3H3,(H,23,26) |
InChI Key |
SXWKEGVFHNHZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.